molecular formula C11H14O2 B13323883 2-(2,3-Dimethylphenyl)propanoic acid

2-(2,3-Dimethylphenyl)propanoic acid

Cat. No.: B13323883
M. Wt: 178.23 g/mol
InChI Key: YWYAAZCOYFMBCE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)propanoic acid is a high-purity organic compound offered for research and development purposes. As a derivative of propanoic acid featuring a 2,3-dimethylphenyl substituent, this chemical belongs to a class of compounds frequently investigated in medicinal chemistry and organic synthesis . Such aromatic propanoic acid scaffolds are of significant interest in early-stage research for developing novel pharmacological tools. Researchers utilize these structures as key intermediates or building blocks in the synthesis of more complex molecules, which may be screened for various biological activities . The dimethyl substitutions on the phenyl ring can influence the compound's steric profile and electronic distribution, properties that are critical for optimizing interactions with biological targets. This product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-7-5-4-6-10(8(7)2)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)

InChI Key

YWYAAZCOYFMBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches for the Synthesis of 2-(2,3-Dimethylphenyl)propanoic Acid and Its Analogues

Established synthetic methods provide a robust foundation for the preparation of phenylpropanoic acid derivatives. These techniques are often multi-step processes involving well-understood reaction mechanisms.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. wisc.edu In the context of synthesizing propanoic acid derivatives, Friedel-Crafts acylation is particularly relevant. chemguide.co.uklibretexts.org This electrophilic aromatic substitution involves reacting an aromatic compound, such as 1,2-dimethylbenzene (o-xylene), with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.ukpearson.com

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the propionyl chloride and AlCl₃. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion. wisc.edu Deprotonation of this intermediate restores aromaticity and yields the corresponding aryl ketone, in this case, a dimethylpropiophenone. wisc.eduyoutube.com This ketone can then be converted to the desired carboxylic acid through subsequent reactions.

A related strategy involves the Friedel-Crafts reaction of α,β-unsaturated acids with aromatic hydrocarbons. For instance, the reaction of 3-aroylprop-2-enoic acids with o-xylene (B151617) under Friedel-Crafts conditions has been shown to yield 2-aryl-3-aroylpropanoic acids. researchgate.netekb.eg

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. wikipedia.org It offers a significant advantage over the traditional Wittig reaction, as the phosphate (B84403) byproduct is water-soluble, simplifying product purification. orgsyn.org This reaction is instrumental in a two-step sequence to produce phenylpropionic acids.

The first step involves the reaction of an aromatic aldehyde, such as 2,3-dimethylbenzaldehyde, with a stabilized phosphonate (B1237965) carbanion. researchgate.net This carbanion is typically generated by treating a phosphonate ester, like triethyl phosphonoacetate, with a base. The carbanion then undergoes a nucleophilic addition to the aldehyde, leading to the formation of an α,β-unsaturated ester—a cinnamic acid derivative. wikipedia.org The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

The second step is the hydrogenation of the carbon-carbon double bond of the unsaturated ester, which reduces it to the corresponding saturated phenylpropanoate ester. Subsequent hydrolysis of the ester yields the final 2-phenylpropanoic acid. The hydrogenation step is discussed in detail in section 2.1.5.

Amide bond formation is a fundamental transformation in organic synthesis. mdpi.com Carboxylic acids can be converted to amides through various methods, often involving an "activating agent" to make the carboxyl group more susceptible to nucleophilic attack by an amine. libretexts.org A common laboratory method uses coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by an amine to form the amide. youtube.comnih.gov

This strategy can be integrated into a synthetic pathway for this compound in several ways:

An intermediate bearing a carboxylic acid could be converted to an amide for purification or to serve as a protecting group, with the amide being hydrolyzed back to the carboxylic acid in a later step.

The final this compound product can be converted into various amide derivatives for specific applications, such as the creation of prodrugs. nih.gov

Enzymatic strategies, employing enzymes like lipases, can also catalyze amide bond formation, often under milder conditions than traditional chemical methods. researchgate.net

Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules, particularly heterocyclic derivatives of a parent compound. nih.gov In the context of this compound, this strategy is employed to synthesize more complex derivatives rather than the acid itself. A precursor molecule containing the phenylpropanoic acid framework and another reactive functional group can be induced to cyclize, forming a new ring.

For example, research has shown that substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids can undergo intramolecular cyclization when treated with propionic anhydride, leading to the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net Another relevant example is the metal-catalyzed intramolecular hydroamination of N-(3-butynyl)-sulfonamides, which yields 2,3-dihydropyrroles. rsc.org These examples highlight the utility of using a propanoic acid-like scaffold to build diverse heterocyclic systems.

Catalytic hydrogenation is a critical method for the selective reduction of carbon-carbon double bonds, particularly in the synthesis of phenylpropanoic acids from their unsaturated cinnamic acid precursors. researchgate.netresearchgate.net This reaction typically involves the use of a transition metal catalyst, such as palladium, rhodium, or ruthenium, to facilitate the addition of hydrogen across the double bond. researchgate.net

Under optimized conditions, the C=C double bond can be reduced with high efficiency while leaving other functional groups, like the carboxylic acid and the aromatic ring, intact. chemmethod.com Catalytic transfer hydrogenation is an alternative approach that uses a hydrogen donor molecule, such as formic acid, in place of gaseous hydrogen, which can be more convenient for laboratory-scale synthesis. researchgate.netchemmethod.com Studies on the hydrogenation of cinnamic acid, a direct analogue, have demonstrated excellent yields using various catalytic systems. For example, using a PdCl₂ catalyst in water can achieve a 100% yield of phenylpropanoic acid. researchgate.netresearchgate.net Similarly, a chloro(1,5-cyclooctadiene) rhodium(I) dimer catalyst with formic acid as the hydrogen source has achieved a 95% yield. chemmethod.com

Advanced Synthetic Techniques

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing 2-arylpropanoic acids, often focusing on improving yield, selectivity, and stereochemical control.

Biocatalysis offers a green and highly selective alternative for producing enantiomerically pure 2-arylpropanoic acids. Whole-cell catalysis utilizing esterase enzymes can perform the kinetic resolution of racemic esters of these acids. The enzyme selectively hydrolyzes one enantiomer (typically the S-enantiomer) to the carboxylic acid, allowing for the separation of the two enantiomers. nih.gov

Furthermore, asymmetric synthesis provides precise control over stereochemistry during the formation of the molecule. For complex targets, strategies such as asymmetric crotylboration have been used to stereoselectively create C-C bonds, building the chiral centers with high diastereoselectivity. nih.gov This method often employs chiral auxiliaries derived from readily available natural products to guide the stereochemical outcome of the reaction. nih.gov

Enantioselective Synthesis of Chiral Propanoic Acid Structures

The biological activity of many 2-arylpropanoic acids resides primarily in one enantiomer. wikipedia.org Consequently, the development of enantioselective synthetic routes to produce optically pure forms of compounds like this compound is of paramount importance. Key strategies include using temporary chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolution.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A widely adopted strategy for synthesizing chiral propanoic acids involves the diastereoselective alkylation of a chiral enolate.

The Evans oxazolidinone auxiliaries are prominent examples used in this context. harvard.edu The general procedure is as follows:

Acylation: The chiral auxiliary, typically an amino alcohol derivative like an oxazolidinone, is acylated with a propanoic acid derivative to form an N-acyl oxazolidinone. wikipedia.orgharvard.edu

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon, forming a stereochemically defined Z-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate. harvard.edu

Diastereoselective Alkylation: The chiral enolate is then treated with an alkylating agent (e.g., an alkyl halide). The electrophile preferentially attacks from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity (>99% in many cases). researchgate.net

Auxiliary Cleavage: The final step involves the hydrolytic or reductive cleavage of the auxiliary to yield the enantiomerically enriched propanoic acid. researchgate.net

This methodology provides a reliable and predictable way to control the absolute stereochemistry at the α-position of the propanoic acid.

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for preparing enantiomerically pure compounds. researchgate.net This technique involves the hydrogenation of a prochiral precursor, such as a corresponding α,β-unsaturated acrylic acid, using a transition metal complexed with a chiral ligand.

The catalyst system, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), forms a chiral environment that forces the hydrogen molecule to add to the double bond from a specific face, resulting in one enantiomer of the product in high excess. researchgate.netajchem-b.com Chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are frequently employed to achieve high enantioselectivity. acs.org

The mechanism for Ru-BINAP catalyzed hydrogenation of related substrates involves the formation of a ruthenium-hydride species which then coordinates with the olefinic substrate. acs.org The stereochemistry of the final product is determined by the energetically favored diastereomeric intermediate. This method is highly effective, often achieving excellent chemical yields and enantiomeric excesses (ee) greater than 95%. researchgate.net

Table 2: Representative Chiral Catalysts for Asymmetric Hydrogenation of α-Aryl Acrylic Acids

Catalyst/Ligand Substrate Type Enantiomeric Excess (ee) Reference
Ru(OAc)₂[(S)-BINAP] α-(Acylamino)acrylic esters >90% acs.org
Rhodium-Phosphinediamine Acrylic Acids High rsc.org

Biocatalytic resolution offers a green and highly selective alternative for separating enantiomers from a racemic mixture. nih.gov This approach utilizes enzymes, most commonly lipases, which can differentiate between the two enantiomers of a chiral compound. researchgate.net The process is based on kinetic resolution, where the enzyme catalyzes a reaction (e.g., esterification or hydrolysis) at a much faster rate for one enantiomer than for the other. ubbcluj.ro

For resolving racemic 2-arylpropanoic acids, enantioselective esterification is a common strategy. nih.gov The racemic acid is placed in a non-aqueous solvent with an alcohol and a lipase. The enzyme selectively converts one enantiomer into its corresponding ester, leaving the other enantiomer as the unreacted acid. For example, lipases from Candida rugosa and Candida antarctica (Lipase B, often immobilized as Novozym 435) have shown high selectivity in resolving profens like ibuprofen (B1674241) and ketoprofen (B1673614). researchgate.netnih.gov

The key advantages of this method include:

High Enantioselectivity: Enzymes can exhibit near-perfect discrimination between enantiomers, leading to products with very high enantiomeric excess. nih.gov

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and by-product formation.

Environmental Compatibility: Enzymes are biodegradable catalysts, and the use of organic solvents can often be minimized. ubbcluj.ro

Immobilizing the enzyme on a solid support can further enhance its stability and allow for easy recovery and reuse, making the process more cost-effective for industrial applications. nih.govmdpi.com

Table 3: Lipase-Catalyzed Resolution of Profens

Lipase Source Reaction Type Key Finding Enantiomeric Excess (ee)
Candida rugosa Esterification High (S)-preference for ketoprofen 99%
Candida antarctica Lipase B Esterification (R)-preference for some NSAIDs >98%
Aspergillus niger Hydrolysis (R)-preference for ketoprofen ester Not specified
Engineered Esterase (Est924 mutant) Hydrolysis (S)-preference for ketoprofen ethyl ester 95%

Data compiled from studies on ketoprofen and other profens. nih.govmdpi.comfrontiersin.org

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations of 2-(2,3-Dimethylphenyl)propanoic Acid

The carboxylic acid moiety of this compound allows for straightforward conversions into esters and amides, which are fundamental reactions in organic synthesis.

The conversion of carboxylic acids to esters, known as esterification, is a common and important transformation. The Fischer esterification is a classic method for this process, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

The reaction rate and yield can be influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rsresearchgate.net For instance, increasing the temperature generally increases the rate of ester formation. ceon.rs

Below is a general representation of the esterification of this compound.

Reactant 1Reactant 2CatalystProductByproduct
This compoundAlcohol (R-OH)Acid (e.g., H₂SO₄)Alkyl 2-(2,3-dimethylphenyl)propanoateWater (H₂O)

This table illustrates a general Fischer esterification reaction.

Amidation is the process of forming an amide bond. This compound can be converted to its corresponding amide by reacting it with an amine. This direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine. mdpi.com Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate this transformation under mild conditions. nih.govresearchgate.net

The formation of acetamide (B32628) derivatives involves the reaction with an appropriate amine to form an N-substituted 2-(2,3-dimethylphenyl)propanamide. The conformation and hydrogen bonding of the resulting amide products can influence their crystal structure and properties. nih.gov For example, N-(2,3-dimethylphenyl)acetamide molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonding. nih.gov

The general reaction for the amidation of this compound is shown below.

Reactant 1Reactant 2Coupling Agent (Example)Product
This compoundAmine (R-NH₂)EDCIN-substituted 2-(2,3-dimethylphenyl)propanamide

This table shows a typical amidation reaction using a coupling agent.

Synthesis of Heterocyclic Compounds Utilizing this compound Precursors

Propanoic acid derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds, which are core structures in many biologically active molecules.

Propanoic acid derivatives can be used to synthesize pyridazinones, a class of heterocyclic compounds with a range of biological activities. biomedpharmajournal.org A common synthetic route involves the cyclization of a β-aroylpropionic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄). biomedpharmajournal.orgekb.eggrafiati.com For instance, a related compound, 2-(3,4-dimethylphenyl)-3-benzoylpropanoic acid, undergoes cyclization with hydrazine hydrate in boiling ethanol (B145695) to yield the corresponding pyridazinone derivative. ekb.egresearchgate.net This reaction provides a direct pathway to the core pyridazinone structure.

PrecursorReagentConditionProduct Type
2-Aryl-3-aroylpropanoic acidHydrazine hydrateBoiling ethanol6-Aryl-4-arylmethyl-4,5-dihydropyridazin-3(2H)-one

This table outlines the synthesis of pyridazinone derivatives from propanoic acid precursors.

Furanone derivatives can also be synthesized from propanoic acid precursors. ekb.egresearchgate.net The synthesis involves treating the propanoic acid derivative, such as 2-(3,4-dimethylphenyl)-3-(3,4-dichlorobenzoyl)propanoic acid, with acetic anhydride. ekb.egresearchgate.net This reaction leads to cyclization and dehydration, forming the furanone ring. Furanones are important structural motifs found in numerous natural products and pharmacologically active compounds. nih.gov

PrecursorReagentConditionProduct Type
2-Aryl-3-aroylpropanoic acidAcetic anhydrideReflux5-Aryl-3-arylmethylene-2(3H)-furanone

This table describes the formation of furanone derivatives.

Building upon the pyridazinone core, further heterocyclic systems like triazolopyridazines and oxazinones can be synthesized. ekb.egresearchgate.net Starting from the pyridazinone derivative obtained from the propanoic acid precursor, reaction with reagents like phosphorus oxychloride can introduce a chloro group, which is a versatile handle for subsequent reactions. ekb.egresearchgate.net The resulting chloropyridazine can then be reacted with acetylhydrazine to form a triazolopyridazine, or undergo other cyclization reactions to form oxazinones. ekb.eggrafiati.comresearchgate.net These fused heterocyclic systems are of interest due to their potential biological activities. ekb.egnih.gov

IntermediateReagent(s)Product Type
Pyridazinone Derivative1. Phosphorus oxychloride2. AcetylhydrazineTriazolopyridazine
Pyridazinone DerivativeSpecific cyclizing agentsOxazinone

This table summarizes the synthesis of fused heterocyclic derivatives from a pyridazinone intermediate.

Organometallic Derivative Synthesis

Organotin(IV) carboxylates are a class of organometallic compounds that have garnered significant interest due to their diverse applications, including as catalysts and biologically active agents. sysrevpharm.org The synthesis of these complexes typically involves the reaction of an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, with a carboxylic acid. sysrevpharm.orgbsmiab.org While specific research on the synthesis of organotin(IV) complexes of this compound is limited, the general methodology for the preparation of such compounds is well-established.

The reaction is generally carried out by refluxing the carboxylic acid with the organotin(IV) compound in a suitable anhydrous organic solvent like methanol, ethanol, or benzene (B151609). sysrevpharm.org The resulting organotin(IV) carboxylates can exhibit various coordination geometries, often influenced by the nature of the organic groups on the tin atom and the carboxylate ligand.

For instance, triphenyltin(IV) complexes with other propanoic acid derivatives have been synthesized and characterized. nih.govresearchgate.net These studies have shown that the carboxylate group coordinates to the tin atom, leading to the formation of stable complexes. The spectroscopic characterization of these compounds, including FT-IR and NMR spectroscopy, confirms the formation of the Sn-O bond. bsmiab.org It is plausible that this compound could similarly be used to synthesize a range of di- and triorganotin(IV) carboxylates.

The following table provides a general overview of organotin(IV) carboxylate complexes synthesized from various propanoic acid derivatives, which serves as a model for the potential synthesis of related complexes from this compound.

Organotin(IV) PrecursorGeneral Carboxylic Acid Ligand (Propanoic Acid Derivative)General Formula of the Complex
R₃SnCl or (R₃Sn)₂OR'COOHR₃Sn(OOCR')
R₂SnCl₂ or R₂SnOR'COOHR₂Sn(OOCR')₂

R = alkyl or aryl group; R' = organic moiety of the propanoic acid derivative.

Reactions in Brønsted Superacid Media for Propanoic Acid Derivatives

Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), are powerful tools in organic synthesis, capable of protonating even very weak bases and generating highly reactive electrophilic species. nih.govmdpi.com The behavior of carboxylic acids in these media can lead to interesting and often complex chemical transformations.

While there is no specific research detailing the reaction of this compound in Brønsted superacids, studies on related propanoic acid derivatives offer insights into potential reaction pathways. For example, the reaction of 3-aryl-3-(furan-2-yl)propanoic acid derivatives with arenes in the presence of TfOH results in the hydroarylation of the carbon-carbon double bond. nih.govmdpi.com This transformation proceeds through the superelectrophilic activation of the substrate, leading to the formation of a carbocationic intermediate that is then attacked by the arene.

In the case of this compound, its behavior in a Brønsted superacid would likely involve the protonation of the carbonyl oxygen of the carboxylic acid group. This would generate a highly electrophilic species. Depending on the reaction conditions and the presence of other nucleophiles, this could potentially lead to various reactions such as intramolecular cyclization (Friedel-Crafts acylation) if the aromatic ring is sufficiently activated, or intermolecular reactions if a suitable nucleophile is present. The study of such reactions in superacidic media is a frontier in physical organic chemistry, often revealing novel reaction mechanisms and intermediates.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most common NMR techniques used for the structural elucidation of organic molecules like 2-(2,3-Dimethylphenyl)propanoic acid.

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, one would expect to observe distinct signals for the aromatic protons, the methine proton (CH), the methyl protons of the propanoic acid moiety, and the two methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about adjacent protons.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound, characteristic signals would be expected for the carboxylic acid carbon, the aromatic carbons (with different shifts for substituted and unsubstituted carbons), the methine carbon, and the methyl carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (s, 1H) 175 - 185
Aromatic Protons (Ar-H) 6.9 - 7.2 (m, 3H) 125 - 140
Methine Proton (-CH) 3.5 - 4.0 (q, 1H) 40 - 50
Propanoic Methyl (-CH₃) 1.4 - 1.6 (d, 3H) 15 - 25
Aromatic Methyl (Ar-CH₃) 2.1 - 2.4 (s, 6H) 18 - 22

Note: s = singlet, d = doublet, q = quartet, m = multiplet. The actual chemical shifts and multiplicities would need to be determined experimentally.

Multinuclear NMR for Metal-Containing Derivatives (e.g., ¹¹⁹Sn NMR)

When this compound is used as a ligand to form metal-containing derivatives, multinuclear NMR spectroscopy can be employed to probe the coordination environment of the metal center. For instance, in the case of organotin derivatives, ¹¹⁹Sn NMR spectroscopy is a valuable tool. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex. Changes in the ¹¹⁹Sn chemical shift upon coordination can provide evidence for the formation of the desired metal complex and offer insights into its structure in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carbonyl C=O stretch 1700 - 1725
Aromatic Ring C=C stretch 1450 - 1600
Aliphatic/Aromatic C-H stretch 2850 - 3100
Carboxylic Acid C-O stretch 1210 - 1320
Carboxylic Acid O-H bend 920 - 950

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the molecular formula of a compound. HRMS can measure the mass of an ion with very high accuracy (typically to within a few parts per million), which allows for the determination of the elemental composition. For this compound (C₁₁H₁₄O₂), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental mass would then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.

Table 3: Theoretical Mass Data for this compound

Molecular Formula Calculated Monoisotopic Mass
C₁₁H₁₄O₂ 178.0994 u

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of synthesizing or analyzing this compound, GC-MS serves as an indispensable tool for verifying the presence and purity of the final product.

The methodology involves introducing the analyte, often after a derivatization step to increase its volatility, into a gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and also induces fragmentation. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint."

For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol . In an EI mass spectrum, one would anticipate observing a molecular ion peak at m/z = 178. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, mass = 45) leading to a fragment at m/z = 133, or the loss of a propanoic acid moiety. Other significant fragments would arise from cleavages within the alkyl side chain and rearrangements of the aromatic ring, providing structural confirmation.

While specific experimental data for the GC-MS analysis of this compound is not widely published, the expected data would be presented in a format similar to the table below, detailing the retention time and the principal mass fragments.

Retention Time (min)Mass to Charge Ratio (m/z)Relative Abundance (%)Fragment Identity
Hypothetical178Hypothetical[M]+• (Molecular Ion)
Hypothetical133Hypothetical[M-COOH]+
Hypothetical105Hypothetical[C₈H₉]+
Hypothetical91Hypothetical[C₇H₇]+ (Tropylium ion)

This data is crucial for confirming the identity of the synthesized compound and assessing its purity by detecting any byproducts or unreacted starting materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular and crystal structure of a compound, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By systematically rotating the crystal and collecting these patterns, a complete dataset is obtained.

Mathematical analysis of the diffraction data, using Fourier transforms, allows for the generation of an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

For carboxylic acids like this compound, a common structural motif observed in the solid state is the formation of hydrogen-bonded dimers. In this arrangement, the carboxyl groups of two molecules interact through strong O-H···O hydrogen bonds, creating a centrosymmetric pair. The crystallographic analysis would confirm the presence and geometry of such interactions.

Furthermore, the analysis would reveal the conformation of the molecule, including the dihedral angle between the plane of the phenyl ring and the carboxylic acid group. This information is valuable for understanding how the molecule packs in the solid state and for computational chemistry studies.

Although a specific crystal structure for this compound is not publicly available, the results of such an analysis would be summarized in a crystallographic data table. A hypothetical representation of such data is provided below.

ParameterValue
Chemical FormulaC₁₁H₁₄O₂
Formula Weight178.23
Crystal SystemHypothetical (e.g., Monoclinic)
Space GroupHypothetical (e.g., P2₁/c)
a (Å)Hypothetical
b (Å)Hypothetical
c (Å)Hypothetical
α (°)Hypothetical
β (°)Hypothetical
γ (°)Hypothetical
Volume (ų)Hypothetical
ZHypothetical
Density (calculated) (g/cm³)Hypothetical

This definitive structural information is critical for fields ranging from materials science to medicinal chemistry, where the solid-state properties and molecular conformation can significantly influence a compound's behavior.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for 2-(2,3-Dimethylphenyl)propanoic Acid and Its Analogues

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. For this compound and related non-steroidal anti-inflammatory drugs (NSAIDs), these calculations elucidate electronic properties and predict chemical behavior with remarkable accuracy.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. For propionic acid derivatives and other NSAIDs, DFT calculations, particularly using hybrid functionals like B3LYP, are commonly employed to optimize molecular geometry and investigate electronic properties. researchgate.netrsc.org

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While DFT methods include electron correlation in an approximate way, the HF method neglects it, which can affect the accuracy of certain predictions. However, HF remains a valuable tool, often used as a starting point for more advanced calculations or for comparative studies alongside DFT. researchgate.netnih.gov

In practice, HF calculations are used to determine the wave function and energy of a quantum many-body system in a stationary state. wikipedia.org For molecules like this compound, HF calculations, often performed with basis sets such as 6-31G*, can provide fundamental molecular properties. researchgate.net Though DFT methods like B3LYP often yield results in better agreement with experimental data for vibrational spectra, HF calculations are crucial for understanding the basic electronic structure without the complexities of electron correlation. researchgate.net Comparing HF and DFT results can offer deeper insights into the role of electron correlation in the molecule's properties. acs.org

Theoretical calculations are essential for interpreting and assigning experimental vibrational spectra, such as those from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, researchers can create a predicted spectrum that can be correlated with experimental data. researchgate.net This correlation is vital for assigning specific absorption bands to the corresponding molecular vibrations. royalsocietypublishing.org

For carboxylic acids, a key focus is the C=O stretching vibration (νC=O), which is sensitive to the molecular environment and provides information about the protonation state. nih.gov DFT calculations can accurately predict this frequency, typically found in the 1690–1750 cm⁻¹ range for the protonated carboxylic group (COOH). nih.govacs.org Theoretical studies on analogous carboxylic acids have shown that factors like hydrogen bonding can influence these vibrational frequencies. acs.org The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Carboxylic Acid Moiety.
Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
O-H stretch~3560Stretching of the hydroxyl bond.
C=O stretch1690 - 1750Stretching of the carbonyl double bond. nih.gov
C-O stretch / O-H in-plane bend~1420 / ~1300Coupled vibrations involving the carbon-oxygen single bond and in-plane bending of the hydroxyl group. royalsocietypublishing.org
O-H out-of-plane bend~935Out-of-plane bending (torsion) of the hydroxyl group. royalsocietypublishing.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. numberanalytics.comchalcogen.ro A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For a molecule like this compound, DFT calculations can determine the energies of these orbitals and map their spatial distribution. thaiscience.info This analysis helps identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, providing a theoretical basis for its reaction mechanisms. researchgate.netyoutube.com

Table 2: Example Frontier Orbital Data for an Aromatic Carboxylic Acid.
ParameterTypical Calculated Value (eV)Significance
E(HOMO)-6.0 to -7.0Energy of the highest occupied molecular orbital; related to the ability to donate electrons. researchgate.net
E(LUMO)-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. researchgate.net
HOMO-LUMO Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. chalcogen.roresearchgate.net

Molecular Interactions and Reactivity Descriptors

Beyond the electronic structure of an isolated molecule, computational chemistry provides tools to describe how a molecule will interact with its environment and other chemical species. Reactivity descriptors derived from quantum chemical calculations offer a quantitative measure of a molecule's interaction potential.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wuxiapptec.com

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen of the carboxylic acid group, identifying it as a site for interaction with positive charges or hydrogen bond donors. researchgate.netresearchgate.net The acidic proton of the hydroxyl group would be a region of high positive potential. wuxiapptec.com This visual representation is crucial for understanding intermolecular interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. chemmethod.comnih.gov This analysis provides valuable information on intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a stronger interaction. researchgate.netwisc.edustackexchange.com

A representative table of the principal donor-acceptor interactions and their stabilization energies for a molecule like this compound, as would be determined by NBO analysis, is presented below.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) O-carbonylπ(C-O carbonyl)~25-35π-conjugation
LP (2) O-carbonylσ(C-Cα)~2-5Hyperconjugation
LP (1) O-hydroxylσ(C-O carbonyl)~1-3Hyperconjugation
σ (Cα-H)σ(C-COOH)~1-4Hyperconjugation
π (Aromatic Ring)π*(C=O)~0.5-2Conjugation

Note: The values in this table are illustrative and represent typical stabilization energies for the types of interactions expected in this molecule based on analyses of similar compounds.

Global and Local Reactivity Descriptors (Fukui Functions, Dual Descriptor Indices)

The Fukui function, f(r), is defined as the change in electron density at a point r with respect to a change in the total number of electrons. researchgate.net It is typically condensed to atomic sites and resolved into three types:

f+ : for nucleophilic attack (reaction with an electron donor).

f- : for electrophilic attack (reaction with an electron acceptor).

f0 : for radical attack.

The dual descriptor (Δf or f(2)) is a more precise local reactivity descriptor that can unambiguously identify sites for nucleophilic (Δf > 0) and electrophilic (Δf < 0) attack within a single function. researchgate.netresearchgate.net These descriptors are often calculated using the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scm.com

For this compound, the primary sites for chemical reactions would be the carboxylic acid group and the aromatic ring. The Fukui functions and dual descriptor would quantify the reactivity of these sites. The carbonyl carbon of the carboxylic acid is expected to be an electrophilic site, susceptible to nucleophilic attack, which would be indicated by a high f+ value and a positive dual descriptor. Conversely, the carbonyl oxygen, with its lone pairs, would be a primary nucleophilic site, reflected in a high f- value and a negative dual descriptor. The aromatic ring is generally susceptible to electrophilic substitution, and the analysis would predict the regioselectivity based on the values of f- at different carbon atoms of the ring.

Table 2: Conceptual Reactivity Descriptors for Key Regions of this compound

Atomic Site / RegionPredicted f+ (Nucleophilic Attack)Predicted f- (Electrophilic Attack)Predicted Dual Descriptor (Δf)Predicted Reactivity
Carbonyl Carbon (C=O)HighLow> 0Electrophilic site
Carbonyl Oxygen (C=O)LowHigh< 0Nucleophilic site
Hydroxyl Oxygen (-OH)LowHigh< 0Nucleophilic site
Aromatic Ring CarbonsLowModerate-High< 0Electrophilic substitution sites

Note: This table provides a conceptual prediction of reactivity based on the known chemical properties of the functional groups present in the molecule.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds.

For this compound, a member of the profen family of drugs, the crystal packing is expected to be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. nih.govpjps.pknih.gov This strong O-H···O hydrogen bond would appear as distinct sharp "spikes" in the 2D fingerprint plot. researchgate.net Due to the abundance of hydrogen atoms on the phenyl ring and methyl groups, van der Waals interactions, specifically H···H contacts, would constitute the largest percentage of the surface area. Weaker C-H···π interactions may also play a role in stabilizing the crystal structure.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenylpropanoic Acid Derivative

Intermolecular Contact TypeTypical Contribution (%)Key Features in Fingerprint Plot
H···H50 - 65%Large, diffuse central region
O···H / H···O15 - 25%Sharp, distinct spikes (indicative of H-bonds)
C···H / H···C10 - 20%"Wing-like" features on the sides of the plot
C···C1 - 5%Indicates π-π stacking if present

Note: This table is based on typical values observed for crystalline organic molecules with similar functional groups and is representative of what would be expected for this compound.

In Silico Prediction and Screening Models for Related Chemical Entities

In silico models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial in modern drug discovery for predicting the biological activity of molecules and screening large virtual libraries of compounds. nih.gov For chemical entities related to this compound, such as other non-steroidal anti-inflammatory drugs (NSAIDs), these models are frequently used to predict their interaction with target enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govnih.govacs.org

Molecular docking simulations place a ligand (the drug molecule) into the binding site of a target protein to predict its binding orientation and affinity. researchgate.net Studies on profen derivatives have shown that the carboxylic acid group is critical for binding, typically forming hydrogen bonds with key amino acid residues such as Arginine (Arg120) and Tyrosine (Tyr355) at the entrance of the COX active site. nih.govmdpi.com The hydrophobic phenyl ring and its substituents fit into a hydrophobic channel within the enzyme. In silico screening of libraries of substituted phenylpropanoic acids can identify derivatives with potentially higher potency or selectivity for COX-2 over COX-1, which can be a strategy to reduce gastrointestinal side effects. nih.gov These computational models help rationalize structure-activity relationships and guide the synthesis of more effective and safer drug candidates. acs.org

Isotopic Effect Studies and Computational Simulation

Isotopic effect studies, particularly involving the substitution of hydrogen with its heavier isotope deuterium (B1214612), are valuable for elucidating reaction mechanisms and metabolic pathways. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction.

Computational simulations can predict KIEs by calculating the vibrational frequencies of the normal and isotopically labeled molecules in their ground states and at the transition state. For this compound, a computational study of the KIE could involve deuteration at the α-carbon (the carbon atom attached to the carboxylic acid group). This position is often a site of metabolic oxidation. By modeling the reaction pathway for this oxidation, computational chemistry can predict the KIE. A significant calculated KIE (typically >2) would provide strong evidence that the C-H bond at the α-position is broken in the rate-limiting step of that metabolic process. Such studies are essential for understanding the drug's metabolic fate and can be used in the design of "heavy drugs," where deuterium substitution is used to slow down metabolism and prolong the drug's therapeutic effect.

Biocatalysis and Biotransformation Pathways

Enzymatic Biotransformation Mechanisms of Related Aromatic Carboxylic Acids

The enzymatic metabolism of aromatic carboxylic acids is carried out by a limited number of enzymes with broad substrate specificities. mhmedical.commhmedical.com Phase I reactions introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH), while Phase II reactions conjugate these groups with endogenous molecules to significantly increase water solubility. wjbphs.comresearchgate.net

Role of Oxidoreductase Enzymes in Chemical Conversion

Oxidoreductases are a major class of enzymes that catalyze oxidation-reduction (redox) reactions, playing a central role in the initial steps of xenobiotic metabolism. researchgate.netwikipedia.org These enzymes facilitate the transfer of electrons from a donor molecule to an acceptor, a fundamental process in the degradation of stable aromatic compounds. wikipedia.orgontosight.ai Many metabolic pathways, including those for drug detoxification, rely heavily on the direct involvement of oxidoreductases. researchgate.net This enzyme class is diverse and includes monooxygenases, dioxygenases, peroxidases, and dehydrogenases, which often utilize cofactors such as NAD(P)+ or FAD. researchgate.netwikipedia.org Their action is critical for initiating the breakdown of the aromatic ring and modifying side chains. ontosight.ai

Enzyme SubclassGeneral Function in Aromatic Compound MetabolismTypical Cofactor(s)
Monooxygenases Incorporate one oxygen atom into the substrate (e.g., hydroxylation).NAD(P)H, FAD
Dioxygenases Incorporate two oxygen atoms into the substrate, often leading to ring cleavage.NAD(P)H, Fe²⁺
Peroxidases Catalyze the oxidation of a substrate using hydrogen peroxide as the electron acceptor.Heme
Dehydrogenases Remove hydrogen atoms (oxidation) from a substrate, transferring them to an acceptor.NAD⁺, NADP⁺, FAD

Activity of Laccase and Peroxidases (Lignin Peroxidase, Manganese-Dependent Peroxidase, Versatile Peroxidase)

Laccases and ligninolytic peroxidases are extracellular oxidoreductases, primarily found in white-rot fungi, renowned for their ability to degrade lignin (B12514952) and a wide array of aromatic pollutants. nih.govnih.gov Their non-specific nature allows them to act on a broad range of substrates. nih.gov

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that oxidize phenolic and other aromatic compounds by reducing molecular oxygen to water. nih.govmdpi.com They can oxidize a vast number of organic compounds, including phenols and aromatic amines. nih.gov

Lignin Peroxidase (LiP) is a heme-containing enzyme that, in the presence of hydrogen peroxide (H₂O₂), can oxidize non-phenolic, high redox potential aromatic compounds, which are resistant to many other enzymes. nih.govnih.gov

Manganese-Dependent Peroxidase (MnP) also contains a heme prosthetic group and requires H₂O₂. nih.gov It works by oxidizing Mn²⁺ to the highly reactive Mn³⁺, which, chelated by organic acids, acts as a diffusible redox mediator to oxidize phenolic compounds. nih.govnih.gov

Versatile Peroxidase (VP) exhibits hybrid catalytic properties, enabling it to oxidize the typical substrates of both LiP and MnP, making it a highly efficient degrader of diverse aromatic structures. nih.gov

EnzymeProsthetic Group / CofactorPrimary SubstratesMechanism
Laccase Copper ionsPhenols, anilines, aromatic compoundsOne-electron oxidation of substrate, with concomitant four-electron reduction of O₂ to H₂O. mdpi.com
Lignin Peroxidase (LiP) Heme, H₂O₂Non-phenolic aromatic compoundsDirect oxidation of high redox potential substrates. nih.gov
Manganese Peroxidase (MnP) Heme, H₂O₂, Mn²⁺Phenolic compoundsOxidation of Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizer. nih.govnih.gov
Versatile Peroxidase (VP) Heme, H₂O₂, Mn²⁺ (optional)Phenolic and non-phenolic compoundsCan directly oxidize high redox potential substrates and also utilize Mn²⁺ as a mediator. nih.gov

Cytochrome P-450 Monooxygenases in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that play a pivotal role in Phase I metabolism. wjbphs.com These enzymes are central to the biotransformation of a vast number of xenobiotics, including aromatic compounds. nih.gov CYPs catalyze a variety of oxidative reactions, with aromatic hydroxylation being one of the most common. nih.gov In this reaction, one atom of molecular oxygen is inserted into the aromatic ring to form a hydroxyl group, while the other is reduced to water, a process requiring a reductant like NADPH. nih.gov For instance, the metabolism of benzene (B151609) is initiated by CYP enzymes, which convert it into benzene epoxide, a reactive intermediate that is subsequently transformed into phenols. mdpi.com This initial hydroxylation is a critical step for increasing the polarity of lipophilic aromatic molecules, preparing them for subsequent Phase II conjugation reactions. nih.govresearchgate.net

Hydrolysis and Oxidative C-N Cleavage Pathways

Hydrolysis is a common Phase I reaction that involves the enzymatic cleavage of a molecule by the addition of water. mhmedical.commhmedical.com This pathway is particularly important for xenobiotics containing ester or amide linkages. uomus.edu.iq While 2-(2,3-Dimethylphenyl)propanoic acid itself lacks such bonds, derivatives or related compounds may be subject to this transformation.

Oxidative cleavage of carbon-heteroatom bonds, such as a carbon-nitrogen (C-N) bond, is another key metabolic pathway often mediated by CYP450 enzymes. uomus.edu.iq The process typically begins with the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate. uomus.edu.iq This intermediate can then spontaneously decompose, cleaving the C-N bond. uomus.edu.iq This mechanism is fundamental in the N-dealkylation of many amine-containing drugs and xenobiotics. uomus.edu.iqresearchgate.net

Hydroxylation and Conjugation Reactions in Biotransformation

Hydroxylation is a quintessential Phase I biotransformation reaction that introduces a hydroxyl group onto a substrate, significantly increasing its polarity. mhmedical.comnih.gov This reaction is frequently the initial step in the metabolism of aromatic compounds, catalyzed by monooxygenases like the cytochrome P450s. nih.govpressbooks.pub The aromatic ring of a compound like this compound is a likely target for hydroxylation.

Following functionalization, Phase II conjugation reactions attach small, polar, and ionizable endogenous molecules to the xenobiotic. wjbphs.comresearchgate.net This process further increases water solubility and prepares the compound for elimination. mhmedical.commhmedical.com For a molecule with a carboxylic acid group, key conjugation pathways include:

Glucuronidation: The carboxyl group is conjugated with glucuronic acid.

Amino Acid Conjugation: The compound is linked to an amino acid, such as glycine (B1666218) or glutamine. wjbphs.com

These synthetic reactions effectively mask the functional groups introduced in Phase I, resulting in a readily excretable, less toxic metabolite. wjbphs.com

Application of Microbial and Plant Cell Cultures in Biotransformation Studies

Cell cultures from microorganisms and plants are powerful tools for investigating the metabolic fate of xenobiotics and for carrying out valuable chemical transformations. ijrpb.complantcelltechnology.com

Microbial Cultures: Bacteria, yeasts, and fungi possess a vast and diverse enzymatic machinery capable of degrading complex organic pollutants, including aromatic compounds. nih.govnih.gov Genera such as Rhodococcus and Gordonia have demonstrated the ability to utilize aromatic compounds as carbon sources, making them valuable for bioremediation and biotransformation studies. mdpi.comresearchgate.net Microbial cultures are used to identify novel metabolic pathways and to produce valuable chemicals through fermentation. nih.gov

Plant Cell Cultures: In vitro plant cell and organ cultures serve as effective biocatalysts for transforming a wide range of chemical compounds, including aromatics, steroids, and alkaloids. researchgate.net These cultures can perform complex, stereo- and regiospecific reactions such as hydroxylations, glycosylations, and reductions that are difficult to achieve through conventional chemical synthesis. ijrpb.comresearchgate.net Plant cell cultures provide a controlled and contained system to study xenobiotic metabolism, offering insights into how plants interact with and detoxify foreign compounds in the environment. astm.org

Culture SystemKey Advantages for Biotransformation StudiesExamples of Reactions Performed
Microbial Cultures - High metabolic diversity and enzymatic versatility.- Rapid growth rates.- Genetic tractability for strain improvement.- Aromatic ring hydroxylation and cleavage.- Oxidation and reduction of functional groups.- Degradation of persistent pollutants. nih.gov
Plant Cell Cultures - Ability to perform complex and stereospecific reactions.- Synthesis of unique secondary metabolites.- Controlled environment for studying metabolic pathways. astm.org- Hydroxylation.- Glucosylation (conjugation).- Reduction of ketones and aldehydes.- Methylation and acylation. ijrpb.comresearchgate.net

Identification and Elucidation of Biotransformation Metabolites and Pathways

The study of the biocatalysis and biotransformation of this compound is crucial for understanding its metabolic fate in biological systems. While specific research on this exact molecule is limited, the biotransformation pathways can be largely inferred from studies on structurally similar compounds, particularly other 2-arylpropionic acids and phenylpropanoic acid derivatives. Microbial systems, including bacteria and fungi, are known to metabolize such compounds through various enzymatic reactions.

The elucidation of these metabolic pathways involves the isolation and identification of intermediate and final products of biotransformation. Modern analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing the chemical structures of these metabolites.

Key biotransformation reactions for compounds structurally related to this compound include oxidation, hydroxylation, and conjugation. The initial steps often involve the activation of the carboxylic acid group, frequently through the formation of a coenzyme A (CoA) thioester. This activation is a common strategy in the metabolism of carboxylic acids, facilitating subsequent enzymatic modifications. nih.gov For 2-arylpropionic acids, this CoA ligation is a critical step. mdpi.comnih.gov

One of the well-documented biotransformation pathways for 2-arylpropionic acids is the stereospecific inversion of their enantiomers. Many of these compounds are chiral, and their biological activity often resides in one enantiomer. The mechanism for this inversion involves the enantioselective formation of a coenzyme A thioester, followed by epimerization and subsequent hydrolysis back to the free acid. nih.gov

Based on the metabolism of analogous phenylpropanoic acids, other potential pathways include beta-oxidation of the propanoic acid side chain and hydroxylation of the aromatic ring. ontosight.ai Beta-oxidation would lead to the shortening of the side chain, while hydroxylation introduces polar hydroxyl groups onto the dimethylphenyl ring, increasing water solubility and facilitating further metabolism or excretion. The catabolism of 3-phenylpropanoic acid, for instance, is initiated by dioxygenase attack on the aromatic ring. mdpi.com

The table below summarizes the potential biotransformation pathways and the resulting classes of metabolites for this compound, based on the metabolism of structurally related compounds.

Biotransformation Pathway Key Enzymatic Step Potential Metabolite Class Significance
Coenzyme A Conjugation CoA Ligase2-(2,3-Dimethylphenyl)propanoyl-CoAActivation of the carboxylic acid for further metabolism. mdpi.comnih.gov
Side-Chain Oxidation (Beta-Oxidation) Acyl-CoA DehydrogenaseAromatic carboxylic acids with shortened side chainsDegradation of the propanoic acid moiety. ontosight.ai
Aromatic Hydroxylation Monooxygenase/DioxygenaseHydroxylated this compound derivativesIncreased polarity and facilitation of further conjugation or cleavage. ontosight.ai
Stereoisomer Inversion Epimerase(S)-2-(2,3-Dimethylphenyl)propanoic acid from (R)-enantiomerAlteration of biological activity. nih.gov

Further detailed research findings on the specific microorganisms and enzymes involved in the biotransformation of this compound are needed to fully elucidate its metabolic fate. The study of microbial systems, such as those from the family Sphingomonadaceae which are known to degrade ibuprofen (B1674241), could provide valuable insights. mdpi.com The identification of specific metabolites would not only clarify the degradation pathway but also be essential for assessing the environmental impact and potential toxicological properties of the metabolic byproducts.

The following table lists the potential metabolites that could be formed during the biotransformation of this compound, based on established metabolic routes for similar compounds.

Parent Compound Potential Metabolite Name Proposed Biotransformation Pathway
This compound2-(2,3-Dimethyl-4-hydroxyphenyl)propanoic acidAromatic Hydroxylation
This compound2-(2,3-Dimethyl-5-hydroxyphenyl)propanoic acidAromatic Hydroxylation
This compound2-(2,3-Dimethyl-6-hydroxyphenyl)propanoic acidAromatic Hydroxylation
This compound2,3-Dimethylbenzoic acidSide-Chain Oxidation
This compound2-(2,3-Dimethylphenyl)propanoyl-CoACoenzyme A Conjugation

Analytical Methodologies for Research Applications

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of profens due to its high resolution and sensitivity. Both gas and liquid chromatography have been extensively developed for the separation and quantification of these compounds.

Gas chromatography offers high resolution and efficiency for the analysis of volatile and thermally stable compounds. However, due to the carboxylic acid moiety, 2-arylpropionic acids like 2-(2,3-Dimethylphenyl)propanoic acid are polar and have low volatility, necessitating a derivatization step prior to GC analysis to convert them into more volatile esters.

Derivatization and Column Selection: The acidic nature of these compounds makes them difficult to elute from standard GC columns. Derivatization is a common strategy to overcome this limitation. Methylation is a frequently employed technique to convert the carboxylic acid to its corresponding methyl ester, which is more volatile and less polar.

Key parameters in GC method development include the choice of the capillary column. A common choice for the analysis of profen derivatives is a non-polar or medium-polar column, such as one with a 5% phenyl methyl siloxane stationary phase. The selection of the column is critical to achieve good separation from other components in the sample matrix.

Detectors and typical conditions: A Flame Ionization Detector (FID) is commonly used for the quantification of profen esters due to its robustness and wide linear range. For structural confirmation and higher sensitivity, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS).

A typical temperature program for the GC analysis would involve an initial oven temperature followed by a ramp to a higher temperature to ensure the elution of all compounds of interest. The injector and detector temperatures, as well as the carrier gas flow rate, are also optimized to achieve the best peak shape and resolution.

Chiral GC Separation: Since 2-arylpropionic acids are chiral molecules, separating the enantiomers is often a key analytical goal. Chiral GC is a powerful technique for this purpose and is typically performed using capillary columns coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. These CSPs allow for the differential interaction with the enantiomers, leading to their separation. This is crucial as the two enantiomers of a profen can have significantly different biological activities.

Table 1: Typical GC Method Parameters for Profen Analysis
ParameterCondition
ColumnCapillary column with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5)
DerivatizationRequired (e.g., methylation)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature ProgramOptimized ramp from a lower to a higher temperature
Chiral SeparationRequires a chiral stationary phase (e.g., modified cyclodextrin)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of profens, including this compound. It offers versatility in terms of stationary and mobile phases and does not require derivatization for these compounds.

Reversed-Phase HPLC: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of profens. A C18 column is frequently employed as the stationary phase, which provides good hydrophobic retention for these relatively non-polar molecules. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous component is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column.

Chiral HPLC Separation: The enantioselective separation of profens is a major application of HPLC. This can be achieved through two main approaches:

Indirect Separation: This involves derivatizing the profen with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18 column). nih.gov

Direct Separation: This is the more common approach and utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity for a broad range of profens. nih.gov Other CSPs, including those based on proteins like avidin, have also been successfully employed. gimitec.com

The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving baseline separation of the enantiomers on a CSP. rsc.org

Table 2: Key HPLC Method Development Considerations for Profens
ParameterDetails
ModeReversed-Phase HPLC is most common. nih.gov
Stationary PhaseC18 for achiral separations; Polysaccharide-based or protein-based CSPs for chiral separations. nih.govgimitec.com
Mobile PhaseAqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile, methanol). pH is a critical parameter. rsc.org
DetectionUV detection is standard, typically in the range of 220-280 nm.
Chiral Separation StrategyDirect separation on a CSP is preferred over indirect methods. nih.gov

Spectrophotometric Determination Methods

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of profens. This technique is based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

The chromophore in this compound, the substituted phenyl ring, is responsible for its UV absorbance. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis. For many profens, such as ibuprofen (B1674241), the λmax is typically observed around 222 nm. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

While spectrophotometry is a powerful tool for the analysis of pure substances or simple formulations, its selectivity can be limited in the presence of other UV-absorbing compounds. Therefore, it is often used in conjunction with a separation technique like HPLC for the analysis of complex samples.

For structurally similar compounds like mefenamic acid, spectrophotometric methods have been developed based on reactions with chromogenic reagents. For instance, mefenamic acid can react with p-chloranilic acid to produce a colored product with a λmax at 520 nm, or with N-bromosuccinamide to yield a product with a λmax at 362 nm. psu.edu Such methods could potentially be adapted for this compound.

Alkalimetric Titration in Heterogeneous Systems for Related Pharmaceuticals

Alkalimetric titration is a classic acid-base titration method that can be used for the assay of acidic drugs like this compound. This method is based on the neutralization reaction between the acidic carboxylic group of the profen and a standard solution of a strong base, such as sodium hydroxide.

For profens that are poorly soluble in water, the titration is typically carried out in a non-aqueous solvent or a mixed solvent system to ensure the complete dissolution of the analyte. metrohm.com Ethanol (B145695) or a mixture of ethanol and water is commonly used as the solvent. The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein. fdspharmacy.in

In heterogeneous systems, such as oil-in-water emulsions, the protolytic properties of hydrophobic pharmaceuticals can be studied. The emulsification of the drug can influence its apparent acidity and the shape of the titration curve. Procedures for the alkalimetric determination of profens like naproxen (B1676952), ketoprofen (B1673614), and the related compound mefenamic acid in emulsion media have been developed, using either potentiometric or indicator-based endpoint detection. researchgate.net

The accuracy and precision of alkalimetric titration make it a suitable method for the quality control of bulk drug substances and simple pharmaceutical formulations, as outlined in various pharmacopoeias for related compounds.

Development of Ultra-Sensitive Analytical Procedures for Related Compounds

The need to quantify profens at very low concentrations, for example in biological fluids for pharmacokinetic studies or in environmental samples for monitoring purposes, has driven the development of ultra-sensitive analytical procedures. mdpi.com

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity. This technique is particularly powerful for the analysis of profens in complex matrices like plasma, urine, or wastewater. The high selectivity of MS/MS allows for the confident identification and quantification of the analyte even in the presence of co-eluting interferences. Chiral HPLC-MS/MS methods have been developed for the simultaneous enantiomeric analysis of multiple profens in environmental water samples at nanogram-per-liter levels. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful separation technique that offers high efficiency and requires very small sample volumes. For chiral separations, chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enable the resolution of profen enantiomers. CE methods have been developed for the fast and sensitive monitoring of ibuprofen enantiomers, with detection limits in the low microgram-per-milliliter range. nih.gov

These advanced techniques are essential for trace analysis and provide the sensitivity required for demanding applications in bioanalysis and environmental science. nih.gov

Molecular Interaction Studies and Mechanistic Insights

Investigation of Molecular Target Binding Mechanisms

The binding mechanisms of 2-(2,3-dimethylphenyl)propanoic acid are primarily investigated through its interactions with key biological targets. As a derivative of arylpropanoic acid, its mechanisms are often compared to well-known non-steroidal anti-inflammatory drugs (NSAIDs). The primary targets for this class of compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. iucr.orgresearchgate.net These enzymes are pivotal in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govresearchgate.net The binding of arylpropanoic acid derivatives to COX enzymes is a well-established mechanism, leading to the inhibition of prostaglandin (B15479496) production. iucr.org

In addition to COX enzymes, other potential molecular targets for propanoic acid derivatives have been explored. Peroxisome proliferator-activated receptors (PPARs) have been identified as potential targets. nih.gov PPARs are nuclear receptors that play a significant role in the regulation of lipid and glucose metabolism. mdpi.commdpi.com The activation of PPARs by certain propenoic acid derivatives suggests that this compound could also exhibit modulating effects on these receptors, representing a different therapeutic avenue. nih.gov

Modulation of Enzyme and Receptor Activity by Propanoic Acid Derivatives

Derivatives of arylpropanoic acid are well-documented modulators of enzyme activity, particularly as inhibitors of COX enzymes. researchgate.net The modulation can be either non-selective, affecting both COX-1 and COX-2, or selective for COX-2. iucr.org The structural features of the propanoic acid derivative, including the substituents on the aromatic ring, play a crucial role in determining this selectivity. nih.gov The inhibition of COX-2 is the desired therapeutic effect for anti-inflammatory action, while the inhibition of COX-1 is often associated with gastrointestinal side effects. iucr.org

The modulation of receptor activity by propanoic acid derivatives extends to the cannabinoid receptors, specifically the CB2 receptor. mdpi.com Some 2-arylpropionic acid pyrazolamides have been shown to act as inverse agonists at the CB2 receptor, which is involved in modulating inflammation and pain. mdpi.com This suggests that derivatives of this compound could be designed to target the endocannabinoid system.

Furthermore, the interaction with PPARs indicates a role in modulating metabolic pathways. nih.gov Activation of PPARα is involved in fatty acid catabolism, while PPARγ regulates adipocyte differentiation and insulin (B600854) sensitivity. nih.gov The ability of propanoic acid derivatives to activate these receptors opens up possibilities for their use in metabolic disorders. nih.gov

Structural Basis of Binding and Selectivity

The structural basis for the binding of arylpropanoic acids to their targets, particularly COX enzymes, has been extensively studied through crystallographic and computational methods. nih.govacs.org The binding of these inhibitors to the active site of COX enzymes is a complex interplay of various intermolecular interactions. iucr.org

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, van der Waals interactions)

The binding of arylpropanoic acid derivatives within the active site of COX enzymes is characterized by specific ligand-protein interactions. A key interaction is the formation of a salt bridge or hydrogen bond between the carboxylic acid group of the propanoic acid derivative and a conserved arginine residue (Arg-120) at the entrance of the active site. nih.govresearchgate.net This interaction is crucial for anchoring the ligand in the correct orientation for inhibition.

Van der Waals interactions also play a significant role in the binding and stabilization of the ligand within the hydrophobic channel of the COX active site. nih.govfiveable.me The aromatic ring of the propanoic acid derivative engages in hydrophobic interactions with nonpolar residues lining the active site. iucr.org The nature and positioning of substituents on the phenyl ring, such as the dimethyl groups in this compound, can significantly influence these van der Waals contacts and, consequently, the binding affinity and selectivity. youtube.com

Interaction TypeKey Residues/Moieties InvolvedSignificance in Binding
Hydrogen Bonding Carboxylic acid of ligand, Arg-120, Tyr-355 in COX active siteAnchors the ligand in the active site, crucial for inhibitory activity. nih.govresearchgate.net
Van der Waals Phenyl ring of ligand, hydrophobic residues in COX channelStabilizes the ligand within the binding pocket, contributes to affinity and selectivity. iucr.orgnih.gov
Ionic Interactions Carboxylate group of ligand, positively charged residuesComplements hydrogen bonding in securing the ligand. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For arylpropanoic acids, SAR studies have provided valuable insights into the features required for potent and selective inhibition of molecular targets.

Influence of Substituent Effects on Molecular Interactions and Reactivity

The substituents on the aryl ring of 2-arylpropanoic acids have a profound impact on their molecular interactions and reactivity. The size, shape, and electronic properties of these substituents can modulate the binding affinity and selectivity for different enzyme isoforms or receptors. researchgate.net For instance, the presence of specific functional groups can enhance interactions with amino acid residues in the target's binding pocket, leading to increased potency. youtube.com

Computational Molecular Docking Studies for Binding Affinity and Interactions

For this compound and its analogs, docking studies have been employed to investigate their binding modes within the active sites of enzymes like COX-1 and COX-2. nih.govnih.gov These studies can help to rationalize the observed biological activities and guide the design of new derivatives with improved properties. nih.gov The predicted binding energies from docking simulations can be correlated with experimental inhibitory activities to validate the computational models. nih.gov

Below is a table summarizing hypothetical docking results for this compound with COX-1 and COX-2, based on studies of similar compounds.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
COX-1 -7.5Arg-120, Tyr-355, Val-349Hydrogen bond with Arg-120, van der Waals with hydrophobic pocket
COX-2 -8.2Arg-120, Tyr-355, Val-523Hydrogen bond with Arg-120, enhanced van der Waals with larger hydrophobic pocket

These computational approaches, combined with experimental data, provide a comprehensive understanding of the molecular interactions that govern the activity of this compound and other arylpropanoic acid derivatives.

Applications in Chemical Synthesis and Materials Science Research

Role as Chemical Building Blocks and Synthetic Intermediates

In synthetic organic chemistry, compounds are often categorized as "building blocks" or "synthetic intermediates" when they can be used as foundational units to construct larger, more complex molecules. asischem.comlifechemicals.com 2-(2,3-Dimethylphenyl)propanoic acid fits this role due to its inherent chemical functionalities. The carboxylic acid group can undergo a variety of classical transformations, including esterification, amidation, and reduction to an alcohol or conversion to an aldehyde. The aromatic ring can be subjected to further electrophilic substitution reactions, although the existing alkyl groups direct the position of new substituents.

A key application of this structural motif is in the synthesis of related compounds with significant industrial or pharmaceutical relevance. For instance, the closely related aldehyde, 2-(2,3-dimethylphenyl)-1-propanal, is a known intermediate in the preparation of medetomidine, a pharmaceutical agent used in veterinary medicine. google.com The propanoic acid can be considered a direct precursor to this aldehyde via reduction of the carboxylic acid group, highlighting its role as a key intermediate in multi-step synthetic pathways.

Precursors for Advanced Organic Molecules and Functional Materials

The utility of this compound extends to its potential as a precursor for more advanced organic molecules. The term "advanced organic molecules" typically refers to compounds with specialized functions, such as pharmaceuticals, agrochemicals, or functional materials like polymers and dyes.

While specific applications in functional materials are not extensively documented, the structure of this compound is analogous to monomers that can be incorporated into polymers. The carboxylic acid function allows it to be integrated into polyester (B1180765) or polyamide chains, potentially imparting specific thermal or mechanical properties derived from the dimethylphenyl group. Its role as a precursor is exemplified by its connection to the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. For example, related dimethylphenyl propanoic acid derivatives have been used as starting materials to synthesize pyridazinone and oxazinone heterocycles. ekb.egresearchgate.net

Table 1: Synthetic Utility of this compound
RoleDescriptionExample Transformation / ApplicationReference
Chemical Building BlockServes as a foundational unit for creating more complex structures.Can be converted into esters, amides, or acyl halides for further reactions. lifechemicals.com
Synthetic IntermediateA compound that is a step in a synthetic pathway to a target molecule.Precursor to 2-(2,3-dimethylphenyl)-1-propanal, which is used in the synthesis of medetomidine. google.com
Precursor for HeterocyclesThe basic structure can be used to form ring systems containing atoms other than carbon.Analogous structures are used to synthesize pyridazinone derivatives. researchgate.net

Design and Synthesis of Prodrug Systems Utilizing Propanoic Acid Moieties

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. mdpi.com This strategy is often employed to overcome issues such as poor solubility, instability, or undesirable taste. pharmacy180.comnih.gov The carboxylic acid group is a very common functional group in active drug molecules and is frequently targeted for prodrug design. ebrary.net

The propanoic acid moiety of this compound is an ideal handle for creating prodrugs, most commonly through esterification. ebrary.net By converting the carboxylic acid into an ester, the physicochemical properties of the molecule can be significantly altered. For example:

Increased Lipophilicity : Esterification can mask the polar carboxylic acid group, making the molecule more lipid-soluble and potentially improving its absorption across biological membranes. pharmacy180.comnih.gov

Improved Water Solubility : Alternatively, the acid can be esterified with a highly polar or ionizable group (like a phosphate (B84403) or an amino group) to dramatically increase water solubility, which is useful for developing intravenous formulations. nih.gov

Reduced Side Effects : For arylpropanoic acids, which are often associated with gastrointestinal irritation, converting the acid to an ester prodrug can reduce direct contact of the acidic group with the stomach lining. The active acid is then released systemically after absorption and hydrolysis by enzymes called esterases. ebrary.net

This approach is a well-established principle in medicinal chemistry for carboxylic acid-containing drugs. nih.gov

Synthesis of Chiral Pharmaceutical Precursors

Chirality is a critical concept in pharmacology because enantiomers (non-superimposable mirror-image forms) of a drug can have vastly different biological activities. nih.gov One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even cause harmful side effects (the distomer). nih.gov Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry.

This compound possesses a chiral center at the carbon atom adjacent to the carboxylic acid group. This makes it a valuable precursor for chiral pharmaceuticals. The synthesis of its corresponding aldehyde is a step in producing medetomidine, a drug where the (S)-enantiomer, known as dexmedetomidine, is the active form. google.com

To produce a single enantiomer, chemists employ methods of asymmetric synthesis. These strategies include:

Use of Chiral Auxiliaries : A temporary chiral group is attached to the molecule to direct a reaction to occur on one face of the molecule, thereby creating the desired stereocenter. This approach has been successfully used for the stereospecific synthesis of structurally similar phenylpropanoic acids. scribd.com

Chiral Catalysis : A small amount of a chiral catalyst is used to guide the reaction towards the formation of one enantiomer over the other.

Chiral Resolution : A racemic mixture (a 50:50 mix of both enantiomers) is synthesized and then separated using a chiral resolving agent or chiral chromatography.

The synthesis of enantiomerically pure this compound or its derivatives is therefore a crucial step for accessing chiral drugs like dexmedetomidine, ensuring that only the therapeutically active form is administered. google.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(2,3-Dimethylphenyl)propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,3-dimethylbenzene derivatives and a propanoic acid precursor. Key parameters include catalyst selection (e.g., AlCl₃ or FeCl₃), reaction temperature (80–120°C), and solvent polarity. Post-synthesis purification via recrystallization in ethanol/water mixtures or silica gel chromatography is critical to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the aromatic proton environment (2,3-dimethylphenyl group) and carboxylic acid proton (δ ~12 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against pharmacopeial impurity standards (e.g., EP-grade propanoic acid derivatives) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can confirm the molecular ion peak [M-H]⁻ (theoretical m/z = 193.24 for C₁₁H₁₄O₂) .

Q. How can solubility profiles guide solvent selection for reactions involving this compound?

  • Methodological Answer : Determine solubility experimentally via gravimetric analysis in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane). The compound’s carboxylic acid group favors solubility in alkaline aqueous solutions (pH >7). For recrystallization, ethanol-water mixtures (70:30 v/v) are often optimal due to temperature-dependent solubility gradients .

Advanced Methodological Challenges

Q. How can conflicting biological activity data for this compound across studies be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines, passage numbers, and culture media (e.g., DMEM with 10% FBS) to minimize variability.
  • Purity Verification : Employ HPLC-MS to confirm the absence of impurities (e.g., regioisomers or oxidation byproducts) that may skew bioactivity results .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across a 10⁻⁶–10⁻³ M range to identify concentration-dependent effects. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm reproducibility .

Q. What chromatographic strategies effectively separate stereoisomers or regioisomers during derivative synthesis?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC columns with amylose- or cellulose-based chiral selectors to resolve enantiomers (e.g., for amino derivatives of the compound).
  • Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to enhance separation of ionic byproducts. Gradient elution (5–95% acetonitrile in water) improves resolution for structurally similar impurities .

Q. How should stability-indicating assays be designed to evaluate degradation pathways under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) for 24–72 hours.
  • Degradation Product Identification : Use LC-MS/MS to characterize oxidation products (e.g., quinone derivatives) or decarboxylation byproducts.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.